2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core structure
Properties
Molecular Formula |
C20H18ClFO5 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
2-methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H18ClFO5/c1-12-19(20(23)25-8-7-24-2)16-10-15(5-6-18(16)27-12)26-11-13-3-4-14(22)9-17(13)21/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI Key |
ZPZIOJIREDVXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core, introduction of the methoxyethyl group, and the attachment of the 2-chloro-4-fluorophenyl moiety. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This palladium-catalyzed cross-coupling reaction is often used to form carbon-carbon bonds between the benzofuran core and the aryl halide.
Esterification: The carboxylic acid group on the benzofuran can be esterified with 2-methoxyethanol under acidic conditions to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response . The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl methyl ether: Similar in having a chloro and ether group but lacks the benzofuran core.
4-Methoxy-2-methylphenylboronic acid: Shares the methoxy and methyl groups but differs in the boronic acid functionality.
Uniqueness
2-Methoxyethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its combination of a benzofuran core with a 2-chloro-4-fluorophenyl group and a methoxyethyl ester. This unique structure imparts specific chemical properties and potential biological activities that are not found in the similar compounds listed above .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
